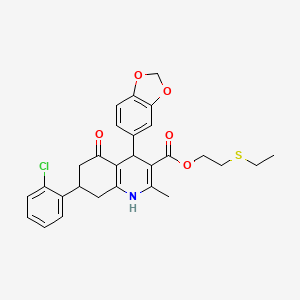![molecular formula C26H21NO3 B15027140 2-{(E)-2-[2-(benzyloxy)phenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B15027140.png)
2-{(E)-2-[2-(benzyloxy)phenyl]ethenyl}quinolin-8-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is a complex organic compound that features a quinoline core substituted with a benzyloxyphenyl group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL ACETATE typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Synthesis of the Quinolyl Intermediate: The quinoline core is synthesized through a series of reactions, including cyclization and functional group transformations.
Coupling Reaction: The benzyloxyphenyl intermediate is then coupled with the quinolyl intermediate using a palladium-catalyzed cross-coupling reaction.
Acetylation: The final step involves the acetylation of the coupled product to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL ACETATE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group under basic conditions.
Major Products
Oxidation: Benzyloxyphenyl aldehyde or benzyloxyphenyl carboxylic acid.
Reduction: 2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHYL]QUINOLIN-8-YL ACETATE.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL ACETATE involves its interaction with specific molecular targets. In medicinal applications, it may intercalate into DNA, disrupting the replication process and leading to cell death. The benzyloxy group can also enhance its binding affinity to certain proteins, making it a potential inhibitor of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL METHYL ETHER: Similar structure but with a methyl ether group instead of an acetate.
2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL BENZOATE: Similar structure but with a benzoate ester instead of an acetate.
Uniqueness
2-[(1E)-2-[2-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C26H21NO3 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
[2-[(E)-2-(2-phenylmethoxyphenyl)ethenyl]quinolin-8-yl] acetate |
InChI |
InChI=1S/C26H21NO3/c1-19(28)30-25-13-7-11-22-15-17-23(27-26(22)25)16-14-21-10-5-6-12-24(21)29-18-20-8-3-2-4-9-20/h2-17H,18H2,1H3/b16-14+ |
Clave InChI |
UIRFWSLOIPJOKN-JQIJEIRASA-N |
SMILES isomérico |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3OCC4=CC=CC=C4 |
SMILES canónico |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B15027057.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027062.png)
![(3aS,4R,9bR)-4-(3-bromophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B15027068.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15027074.png)

![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B15027091.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027093.png)
![ethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15027094.png)
![(2E)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B15027118.png)
![2-[(14,14-dimethyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]-N-phenylacetamide](/img/structure/B15027126.png)
![7-(4-chlorophenyl)-4-hydroxy-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15027134.png)
![6-methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15027144.png)
![Ethyl 2-{[(2,6-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B15027153.png)
![(5Z)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B15027159.png)
